molecular formula C18H19F2N3O2S B2739142 N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953212-48-1

N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2739142
CAS RN: 953212-48-1
M. Wt: 379.43
InChI Key: FYSXYGFZFUXFKA-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O2S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Properties

The synthesis of fused thiazolo[3,2-a]pyrimidinones involves N-aryl-2-chloroacetamides as doubly electrophilic building blocks, yielding ring annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. Analytical, spectral studies, and single crystal X-ray data confirm the structure of these products (Janardhan et al., 2014).

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed with a fluorine atom, allows labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application is significant for imaging the translocator protein (18 kDa), recognized as an early biomarker of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Activity

Several studies have synthesized new heterocycles incorporating the thiazolo[3,2-a]pyrimidin-3-yl acetamide moiety, demonstrating significant antimicrobial activity. These include derivatives exhibiting excellent in vitro antibacterial and antifungal activity, offering a promising avenue for the development of new antimicrobial agents (Bondock et al., 2008; Maddila et al., 2016).

Anticancer and Antiproliferative Effects

Novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity have been synthesized. These compounds show anticancer activity at low concentration compared to the reference drug, highlighting their potential in cancer therapy (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

Thiazolo[3,2-a]pyrimidine derivatives have been designed and synthesized, showing significant anti-inflammatory and antinociceptive activities in pharmacological evaluations. This suggests potential for the development of new therapeutic agents with lower ulcerogenic activity and higher safety profiles (Alam et al., 2010).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2S/c1-10(2)15-7-17(25)23-11(9-26-18(23)22-15)6-16(24)21-8-12-13(19)4-3-5-14(12)20/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXYGFZFUXFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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